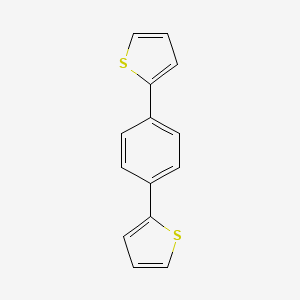

2-(4-(Thien-2-yl)phenyl)thiophene

Overview

Description

2-(4-(Thien-2-yl)phenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2-position with a phenyl group, which is further substituted at the 4-position with another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thien-2-yl)phenyl)thiophene typically involves the coupling of thiophene derivatives with phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a thiophene derivative with a phenyl stannane in the presence of a palladium catalyst . Another method is the Suzuki coupling reaction, which involves the reaction of a thiophene boronic acid with a phenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thien-2-yl)phenyl)thiophene can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of thiophene rings can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes and nitrothiophenes.

Scientific Research Applications

Organic Electronics

1.1. Semiconducting Properties

The compound exhibits excellent semiconducting properties, making it a promising candidate for use in organic electronic devices. Its high charge carrier mobility is particularly beneficial for applications in organic field-effect transistors (OFETs), where efficient charge transport is crucial for device performance.

1.2. Organic Light Emitting Diodes (OLEDs)

Research has shown that 2-(4-(Thien-2-yl)phenyl)thiophene can serve as an effective host material in OLEDs. Studies indicate that incorporating this compound into OLED structures can enhance both the efficiency and stability of the devices, leading to improved performance metrics such as brightness and operational lifespan .

1.3. Organic Photovoltaics

The compound has been investigated as a potential material for organic solar cells. Its structural characteristics contribute to enhanced light absorption properties, which can lead to improved power conversion efficiencies in photovoltaic devices. The development of blends incorporating this compound with other materials has shown promising results in laboratory settings.

Medicinal Chemistry

2.1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiophene-based compounds, including this compound, against various cancer cell lines. The compound has demonstrated inhibitory activity against several human tumor types, including cervical, colorectal, and breast cancers . The mechanism of action is believed to involve interference with cellular processes critical for tumor growth and proliferation.

2.2. Antimicrobial Properties

In addition to its anticancer applications, this compound has shown potential antimicrobial activity. Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Material Science

3.1. Dyes and Sensors

The unique electronic properties of this compound make it suitable for use in dyes and sensors. Its ability to undergo specific chemical reactions allows it to be utilized in creating colorimetric sensors for detecting various analytes . The compound's stability and reactivity also lend themselves to applications in dye-sensitized solar cells.

Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-(4-(Thien-2-yl)phenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

2-(4-(Thien-2-yl)phenyl)thiophene can be compared with other thiophene derivatives, such as:

Thiophene: The parent compound with a single thiophene ring.

2,5-Di(thiophen-2-yl)thiophene: A compound with two thiophene rings substituted at the 2- and 5-positions.

2-Phenylthiophene: A compound with a phenyl group substituted at the 2-position of the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities .

Biological Activity

2-(4-(Thien-2-yl)phenyl)thiophene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiophene core and a phenyl group substituted with a thienyl moiety. This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H10S2. Its structural representation highlights the conjugated system that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound may act through mechanisms such as inhibition of protein synthesis and disruption of cell wall integrity .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Activity | Effect |

|---|---|

| COX-1 Inhibition | Reduces prostaglandin synthesis |

| COX-2 Inhibition | Alleviates pain and inflammation |

In particular, compounds with thiophene structures have been shown to demonstrate significant anti-inflammatory effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies, with promising results observed in inhibiting cancer cell proliferation.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 |

| HeLa (Cervical Cancer) | 15 - 30 |

The proposed mechanism includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer progression .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive bacteria. The results indicated that this compound exhibited significant bactericidal activity against Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics .

- Anti-inflammatory Mechanism Investigation : Another research focused on understanding the anti-inflammatory mechanisms of thiophene derivatives. The study demonstrated that these compounds could effectively inhibit COX enzymes, leading to reduced inflammatory markers in vitro and in vivo models .

- Anticancer Efficacy Assessment : A comprehensive evaluation of several thiophene-based compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Q. Basic: What synthetic methodologies are recommended for 2-(4-(Thien-2-yl)phenyl)thiophene, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to link thiophene and phenyl moieties. Key considerations include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are standard for aryl-aryl bond formation .

- Solvent Systems : Use anhydrous THF or DMF under inert gas (N₂/Ar) to prevent side reactions.

- Temperature Control : Reactions often proceed at 80–110°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity.

Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 1 | Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 90°C | 65–75 | TLC, NMR |

| 2 | Recrystallization: Ethanol/chloroform | 85–90 | HPLC, MS |

Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm connectivity and assess purity. Thiophene protons typically appear at δ 6.8–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry . Example data for a related thiophene derivative:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Bond Length (C–S) : 1.71 Å

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da tolerance) .

Q. Advanced: How do electronic properties of this compound impact its utility in organic semiconductors?

Answer:

The conjugated π-system enables charge transport, but performance depends on:

-

Bandgap Engineering : UV-Vis spectroscopy (λₐᵦₛ ~350–450 nm) and cyclic voltammetry (HOMO/LUMO levels) quantify electronic transitions. For example:

Property Value Method HOMO -5.2 eV Cyclic Voltammetry Bandgap 2.8 eV UV-Vis -

Morphology : Atomic force microscopy (AFM) and grazing-incidence XRD assess film crystallinity, critical for device efficiency .

Q. Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

Answer:

- Multi-Technique Validation : Combine X-ray data (SHELXL refinement ) with -NMR coupling constants to resolve rotational conformers.

- DFT Calculations : Compare experimental bond angles/distances with computational models (e.g., Gaussian 16) to identify discrepancies .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that may explain spectral anomalies .

Q. Advanced: What toxicological risks are associated with the thiophene moiety, and how can they be mitigated in lab settings?

Answer:

- Hazard Profile : Thiophenes can form reactive metabolites (e.g., thiophene-S-oxides) linked to hepatotoxicity .

- Safety Protocols :

- Alternatives : Consider substituting the thiophene ring with furan (lower toxicity) if electronic properties permit .

Q. Advanced: How can computational modeling guide the design of derivatives with enhanced optoelectronic properties?

Answer:

- Molecular Dynamics (MD) : Simulate packing arrangements to predict charge mobility.

- TD-DFT : Calculate excited-state properties (e.g., singlet-triplet gaps) for OLED applications .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bandgap reductions .

Properties

IUPAC Name |

2-(4-thiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTYMJPKHYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109612-00-2 | |

| Record name | Thiophene, 2,2′-(1,4-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109612-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90456678 | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-94-1 | |

| Record name | 2,2′-(1,4-Phenylene)bis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23354-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,2'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.